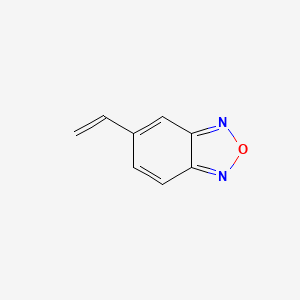
5-Vinyl-2,1,3-benzoxadiazole
Vue d'ensemble
Description
5-Vinyl-2,1,3-benzoxadiazole is an organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. These compounds are known for their unique electronic properties and are widely used in various fields such as organic electronics, fluorescence imaging, and as building blocks in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the reaction of 2-aminophenol with nitrous acid to form 2,1,3-benzoxadiazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the benzoxadiazole core is reacted with vinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Vinyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzoxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxadiazole oxides.
Reduction: Formation of 5-ethyl-2,1,3-benzoxadiazole.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Applications De Recherche Scientifique
5-Vinyl-2,1,3-benzoxadiazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-accepting properties.
Fluorescence Imaging: Utilized as a fluorescent probe in biological imaging due to its strong fluorescence emission.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Vinyl-2,1,3-benzoxadiazole involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in charge transfer interactions, which are crucial in its applications in organic electronics and fluorescence imaging. The pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.
2,1,3-Benzoxazole: Contains a nitrogen atom in place of the oxadiazole ring.
Uniqueness
5-Vinyl-2,1,3-benzoxadiazole is unique due to its combination of the benzoxadiazole core with an ethenyl group, which enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics and fluorescence imaging .
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
5-ethenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H6N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h2-5H,1H2 |
Clé InChI |
ANOWJAPKRLAFGG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=NON=C2C=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














